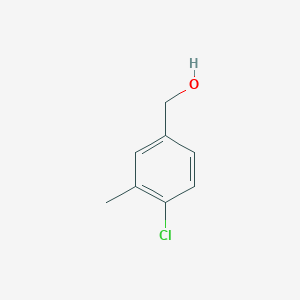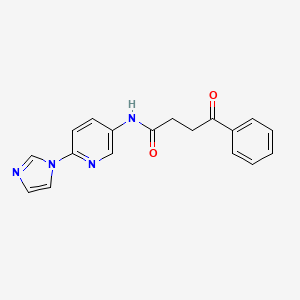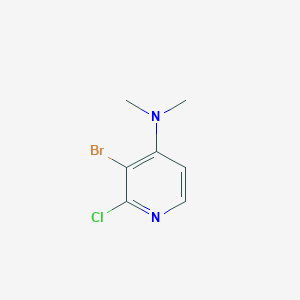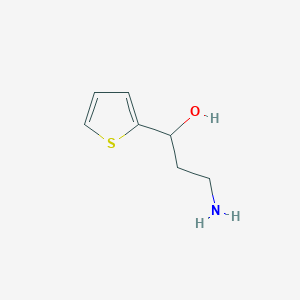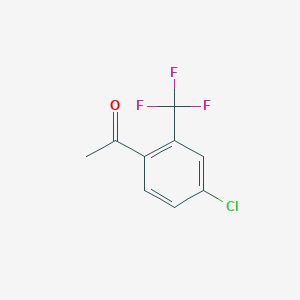
1-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate is a useful research compound. Its molecular formula is C23H32N2O6 and its molecular weight is 432.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation
One study presents the synthesis and transformation of related heterocyclic compounds, highlighting the methodologies for creating complex molecular architectures. For example, the condensation and subsequent treatment to produce specific carbazole derivatives demonstrate the versatility of such compounds in synthetic chemistry (Kormanov et al., 2017). Similarly, the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation shows the potential for creating a wide range of compounds with diverse functionalities (Bacchi et al., 2005).
Structural Analysis and Computational Studies
The structural analysis and computational studies of carbazole derivatives, such as the Schiff base formation from 1,3-diaminopropan-2-ol and 9-ethyl-9H-carbazole-3-carbaldehyde, reveal insights into the molecular properties and potential applications of these compounds in materials science and molecular engineering (Warad et al., 2018).
Biological Activity and Potential Therapeutic Applications
The exploration of dibenzofuran- and carbazole-substituted oximes for cytotoxic and antiplatelet activities showcases the biological relevance of such compounds. These studies provide a foundation for further research into the therapeutic potential of carbazole derivatives (Wang et al., 2004). Moreover, the discovery of multipotent chaperones like the carbazole derivative 5Y, with inhibitory effects on prion, cancer, and influenza virus proliferation, highlights the broad spectrum of biological activities these molecules can exhibit (Yamashita et al., 2020).
Magnetism and Electrochemistry
Research into the magnetism and electrochemistry of metal complexes, including those related to carbazole structures, opens up avenues for applications in magnetic materials and electrochemical sensors. These studies underscore the functional versatility of carbazole derivatives in advanced materials science (Kruger et al., 1997).
Properties
IUPAC Name |
1-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.C2H2O4/c1-15-8-9-21-19(11-15)18-6-2-3-7-20(18)23(21)14-16(24)12-22-13-17-5-4-10-25-17;3-1(4)2(5)6/h8-9,11,16-17,22,24H,2-7,10,12-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBLHQZNYNEPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4CCCO4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2880378.png)
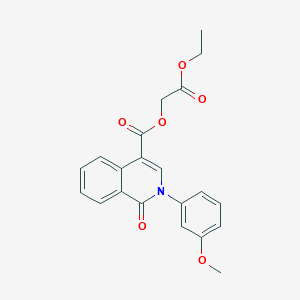
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2880380.png)
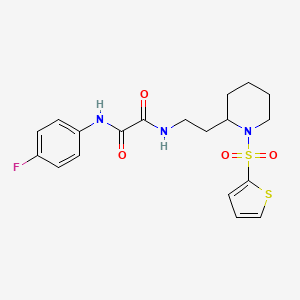
![Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2880384.png)
![3,3-dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880385.png)
